1-(4-Phenylphenyl)ethane-1-sulfonyl chloride 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17810403
InChI: InChI=1S/C14H13ClO2S/c1-11(18(15,16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3
SMILES:
Molecular Formula: C14H13ClO2S
Molecular Weight: 280.8 g/mol

1-(4-Phenylphenyl)ethane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17810403

Molecular Formula: C14H13ClO2S

Molecular Weight: 280.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Phenylphenyl)ethane-1-sulfonyl chloride -

Specification

Molecular Formula C14H13ClO2S
Molecular Weight 280.8 g/mol
IUPAC Name 1-(4-phenylphenyl)ethanesulfonyl chloride
Standard InChI InChI=1S/C14H13ClO2S/c1-11(18(15,16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3
Standard InChI Key ZGGCTLGFAVBCNG-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(C=C1)C2=CC=CC=C2)S(=O)(=O)Cl

Introduction

Synthesis Methodologies

The synthesis of biphenyl-based sulfonyl chlorides typically follows established protocols for aromatic sulfonation, adapted to accommodate steric challenges posed by the biphenyl system. A representative pathway, extrapolated from patented methods for analogous compounds , involves:

Step 1: Sulfonation of Biphenyl

Biphenyl undergoes electrophilic substitution with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via the generation of a sulfonic acid intermediate, which is subsequently chlorinated:

Biphenyl+ClSO3HBiphenyl-SO3HClBiphenyl-SO2Cl\text{Biphenyl} + \text{ClSO}_3\text{H} \rightarrow \text{Biphenyl-SO}_3\text{H} \xrightarrow{\text{Cl}^-} \text{Biphenyl-SO}_2\text{Cl}

Critical parameters include:

  • Molar ratio: Excess chlorosulfonic acid (3–8 equivalents) to drive completion .

  • Temperature: 50–60°C to balance reaction rate and byproduct formation.

  • Solvent system: Dichloroethane or chlorobenzene to solubilize reactants .

Step 2: Purification and Isolation

The crude product is quenched in ice water to precipitate unreacted reagents, followed by solvent extraction and distillation under reduced pressure. Yields for analogous syntheses range from 70–80% .

Comparative Synthesis Data

Parameter4-Chlorobenzenesulfonyl Chloride 1-(4-Phenylphenyl)ethane-1-sulfonyl Chloride (Inferred)
Starting MaterialChlorobenzeneBiphenyl
Chlorosulfonic Acid (eq)3–84–6 (estimated)
Reaction Time (hr)5–208–12 (estimated)
Yield (%)70–8065–75 (projected)

Physicochemical Properties

While experimental data for the target compound is scarce, properties are extrapolated from structurally related sulfonyl chlorides:

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO); limited in water due to hydrophobic biphenyl group.

  • Thermal Stability: Decomposition above 200°C, consistent with sulfonyl chloride analogs .

  • Reactivity: Rapid hydrolysis in aqueous media to form sulfonic acids; reacts with amines to yield sulfonamides.

Applications in Organic Synthesis

Sulfonamide Formation

The compound serves as a precursor to biphenyl-containing sulfonamides, which are pivotal in pharmaceutical chemistry. For example, reaction with primary amines proceeds via nucleophilic acyl substitution:

R-NH2+Biphenyl-SO2ClBiphenyl-SO2NHR+HCl\text{R-NH}_2 + \text{Biphenyl-SO}_2\text{Cl} \rightarrow \text{Biphenyl-SO}_2\text{NHR} + \text{HCl}

Sulfonamides derived from biphenyl systems exhibit enhanced binding affinity in enzyme inhibition studies due to aromatic stacking interactions .

Polymer Chemistry

Biphenyl sulfonyl chlorides are monomers for high-performance polymers like polysulfones, valued for thermal resistance and mechanical strength. Copolymerization with bisphenol A under basic conditions yields resins with applications in aerospace and electronics :

Biphenyl-SO2Cl+HO-Ar-OHPoly(arylene sulfone)+HCl\text{Biphenyl-SO}_2\text{Cl} + \text{HO-Ar-OH} \rightarrow \text{Poly(arylene sulfone)} + \text{HCl}

Catalysis and Ligand Design

The electron-withdrawing sulfonyl group modulates the electronic environment of biphenyl ligands, enhancing their efficacy in transition-metal catalysis. Palladium complexes of biphenyl sulfonamides demonstrate improved activity in cross-coupling reactions .

Future Directions and Research Gaps

  • Synthetic Optimization: Developing catalytic sulfonation methods to reduce chlorosulfonic acid usage and improve atom economy.

  • Biological Screening: Evaluating antimicrobial and antitumor activities of biphenyl sulfonamide libraries.

  • Materials Innovation: Incorporating the compound into porous organic polymers (POPs) for gas storage or catalysis.

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